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Compound of Interest

3-Ethoxy-5-iodo-4-
Compound Name:
isopropoxybenzaldehyde

CAS No.: 426226-94-0

Cat. No.: B3266482

Get Quote

Executive Summary

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde (CAS: 426226-94-0) is a highly functionalized
aromatic building block used primarily in medicinal chemistry and organic synthesis.[1][2][3] It
serves as a critical intermediate for the development of phosphodiesterase 4 (PDE4) inhibitors,
tyrosine kinase inhibitors, and psychoactive phenethylamine derivatives.

The molecule features a trisubstituted benzene ring with three distinct chemical handles:[1]

e Aldehyde (-CHO): Enables condensation reactions (e.g., reductive amination, Henry
reaction).

o Aryl lodide (-1): A reactive handle for palladium-catalyzed cross-coupling (Suzuki,
Sonogashira).[1]

» Mixed Ethers (-OEt, -OiPr): Provide specific lipophilic and steric profiles essential for
Structure-Activity Relationship (SAR) tuning.[1]
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Chemical Identity Table

Property Data
CAS Number 426226-94-0
3-ethoxy-5-iodo-4-(propan-2-
UPAC Name onxy)bznzaIdehyd(e? i
Molecular Formula C12H1s103
Molecular Weight 334.15 g/mol
SMILES CCOC1=CC(C=0)=CC(l)=C10C(C)C
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in

water

Key Hazards

Irritant (H315, H319, H335); Light-sensitive

Structural Analysis & Electronic Properties[1]

Substituent Effects

The chemical behavior of this molecule is defined by the interplay of its substituents:

o 3-Ethoxy Group: Acts as a weak electron-donating group (EDG) via resonance, increasing

electron density at the ortho (C2) and para (C6) positions.[1]

e 4-Isopropoxy Group: A bulky EDG.[1] The isopropyl group introduces significant steric

hindrance, shielding the C4 oxygen from metabolic dealkylation compared to a methoxy

group. It also forces the adjacent 5-iodo group out of planarity if steric crowding is severe.[1]

e 5-lodo Group: A weak electron-withdrawing group (EWG) via induction but capable of

donating electrons via resonance.[1] The large iodine atom at C5 provides a "soft"

electrophilic site for metal insertion (oxidative addition).

e 1-Formyl Group: A strong EWG, deactivating the ring towards electrophilic aromatic

substitution but activating the C-I bond for nucleophilic attack in specific contexts.
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Steric Conformation

The juxtaposition of the bulky 4-isopropoxy group and the large 5-iodo atom creates a "steric
lock."[1] The isopropyl group likely adopts a conformation away from the iodine to minimize Van
der Waals repulsion. This pre-organization can influence the regioselectivity of subsequent
cross-coupling reactions.

Synthesis Protocols

The synthesis of 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde generally follows a
"Derivatization of Vanillin" strategy.[1] The most robust route avoids the steric difficulty of
iodinating a bulky ether by introducing the iodine before the isopropyl group.

Route A: The Regioselective lodination Strategy
(Recommended)

This route ensures the iodine is placed at the C5 position (ortho to the phenol) before the steric
bulk of the isopropyl group is added.

Step 1: lodination of Ethyl Vanillin
Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[1] Reagents: lodine (

), Potassium lodide (
), Basic aqueous solution (or

). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group strongly activates
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the ortho position (C5).

Protocol:

Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in methanol/water.

Add NaOH (1.1 eq) to generate the phenoxide.

Slowly add a solution of

(1.05 eq) at 0-5°C.

Stir for 2—-4 hours. Acidify with HCI to precipitate 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. 5.
[1] Yield: ~85-90%.

Step 2: O-Alkylation (Isopropylation)

Precursor: 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde.[1] Reagents: 2-Bromopropane (or 2-
lodopropane), Potassium Carbonate (

), DMF.[1] Mechanism:
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Nucleophilic Substitution.

Protocol:

Dissolve the iodinated intermediate (1.0 eq) in anhydrous DMF.
e Add anhydrous

(2.0 eq) and stir for 30 min to form the phenoxide anion.

e Add 2-bromopropane (1.5 eq). Note: 2-iodopropane is more reactive but more expensive.
e Heat to 60—80°C for 4-12 hours. Monitor by TLC/HPLC.

e Quench with water, extract with Ethyl Acetate.

e Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography.

o Target:3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde.

Visualization: Synthesis Workflow

Ethyl Vanillin lodination Ortho-Iodination Intermey
(3-Ethoxy-4-hydroxybenzaldehyde) (12, KI, NaOH) 3-Ethoxy-4-hydroxy-5

Alkylation SN2 Reaction Target:
obenzaldehyde (iPr-Br, K2CO3, DMF) 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

Click to download full resolution via product page
Figure 1: Step-wise synthesis starting from commercially available Ethyl Vanillin.

Reactivity & Applications

This compound is a "divergent intermediate,” meaning it can be transformed into widely
different classes of drugs depending on which functional group is engaged first.
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The Aryl lodide Handle (Cross-Coupling)

The C5-lodo position is highly reactive toward Palladium (0) catalysts.[1]

e Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl systems, common in
kinase inhibitors.

e Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-benzaldehydes,
precursors to bicyclic heterocycles like isoquinolines.

» Heck Reaction: Reaction with styrenes or acrylates.

The Aldehyde Handle (Condensation)[1]

e Henry Reaction: Reaction with nitromethane (

) yields nitrostyrenes, which are reduced to Phenethylamines (e.g., mescaline analogs).

¢ Reductive Amination: Reaction with primary amines followed by reduction (
) yields secondary amines, a core motif in many GPCR ligands.

Application Logic: Drug Discovery

This specific substitution pattern is relevant for:

o PDEA4 Inhibitors: Analogs of Apremilast (Otezla). Apremilast uses a 3-ethoxy-4-methoxy
pattern.[1][2][4] Replacing the 4-methoxy with 4-isopropoxy and adding a 5-substituent (via
the iodide) allows researchers to explore the "deep pocket" of the PDE4 enzyme to improve
selectivity against PDE4D (associated with emesis).[1]

o Radioligands: The iodine atom can be substituted with lodine-123 or lodine-125 for SPECT
imaging studies of neuroreceptors.[1]

Visualization: Divergent Reactivity

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.bldpharm.com/products/103440-59-1.html
https://www.bldpharm.com/products/103440-59-1.html
https://www.bldpharm.com/products/103440-59-1.html
https://patents.google.com/patent/CN107827722B/en
https://www.bldpharm.com/products/103440-59-1.html
https://www.bldpharm.com/products/103440-59-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3266482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

CH3NO2 / NH40Ac/R-NH2 / NaBH4\Ar-B(OH)2 / Pd(0) \R-C=CH / Pd/Cu

———————————————————————————————————————————————————————————————————————————

Pagh A: Aldehyde Chemistr} Path B: Todide Chemistry

Nitrostyrene Derivatives Benzylamines
(via Henry Rxn) (via Reductive Amination)

Biaryl Scaffolds Alkynyl-Benzaldehydes
(via Suzuki Coupling) (via Sonogashira)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways for drug discovery applications.[1]

Safety & Handling Protocols
Stability

 Light Sensitivity: Aryl iodides can undergo homolytic cleavage (deiodination) upon prolonged
exposure to UV light. Store in amber glass vials.

o Oxidation: The aldehyde group can slowly oxidize to the corresponding benzoic acid (3-
ethoxy-5-iodo-4-isopropoxybenzoic acid) in air.[1] Store under inert gas (Argon/Nitrogen) at
2-8°C.

Toxicology[1]

e GHS Classification: Warning.

e H302: Harmful if swallowed.

o H315/H319: Causes skin and serious eye irritation.

o Handling: Use standard PPE (Nitrile gloves, safety goggles). All reactions involving alkyl
halides (2-bromopropane) or volatile iodides should be performed in a fume hood.[1]
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e Preparation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (Precursor Synthesis)
o Source: Royal Society of Chemistry (RSC) - Green Chemistry[1]

o Context: Describes the laccase-catalyzed and chemical iodin

o URL:[Link]
e Product Monograph: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde

o Source: Fluorochem Product Catalog[1]

o Context: Physical properties, safety data (SDS), and CAS verification (426226-94-0).[1]
o Synthesis of 4-Alkoxybenzaldehydes (General Protocol)

o Source: PrepChem[1]

o Context: General methodology for alkylation of hydroxybenzaldehydes using alkyl halides
and potassium carbon

o URL:[Link]
 Building Blocks for Drug Discovery: 3-Ethoxy-5-iodo-4-isopropoxybenzaldehyde
o Source: BLD Pharm[1][2][3]

o Context: Commercial availability and structural data for CAS 426226-94-0.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.103440-59-1|1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
e 2.103440-59-1|1-(4-Hydroxy-3-iodo-5-methoxyphenyl)ethanone|BLD Pharm [bldpharm.com]
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o 3.138490-95-6|2-lodo-3,4-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

e 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents
[patents.google.com]

e To cite this document: BenchChem. [Comprehensive Technical Guide: 3-Ethoxy-5-iodo-4-
isopropoxybenzaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3266482/docs#comprehensive-technical-guide-3-
ethoxy-5-iodo-4-isopropoxybenzaldehyde-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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